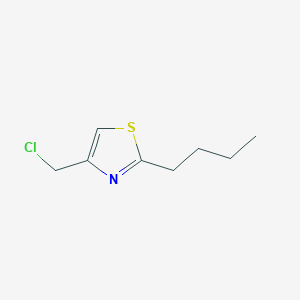
2-Butyl-4-(chloromethyl)-1,3-thiazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) has been described in several papers. One method involves starting from valeronitrile and methanol in the presence of acetyl chloride . Another method involves the condensation reaction of pentamidine hydrochloride with glyoxal . A green and efficient synthetic route to Losartan has also been reported, where BCFI was synthesized from valeronitrile and acetyl chloride by three steps with an overall yield of 69% .Molecular Structure Analysis
The molecular structure of 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) is represented by the linear formula C8H11ClN2O . The molecular weight of this compound is 186.64 .Chemical Reactions Analysis
In the synthesis of Losartan, 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde (BCFI) plays a crucial role. It is synthesized from valeronitrile and acetyl chloride by three steps . In another method, BCFI is obtained by performing a condensation reaction of pentamidine hydrochloride with glyoxal .Wissenschaftliche Forschungsanwendungen
Antimicrobial Property
2-Butyl-4-(chloromethyl)-1,3-thiazole has been used in the synthesis of novel Schiff bases, which have shown significant antimicrobial properties . These bases have been tested against both Gram-negative bacterium, E. coli, and Gram-positive bacterium, S. aureus, showing inhibitory action of about 27 mm and 28 mm respectively .
Anti-hypertensive and Anti-emetic Drugs
The compound has been used in the design of potential candidates for anti-hypertensive and anti-emetic drugs . The 2-butyl-4-chloro imidazole component of the molecules is key for bioactivity .
Antifungal Property
Imidazole derivatives, such as 2-butyl-4-chloroformyl imidazoles, have been found to have a wide range of applications including antifungal properties .
Anti-inflammatory Property
These derivatives also exhibit anti-inflammatory properties, making them useful in the development of new drugs .
Antiviral Property
The antiviral property of imidazole derivatives is another significant application of 2-butyl-4-chloroformyl imidazoles .
Anticonvulsant Property
Imidazole derivatives have been found to have anticonvulsant properties, which can be useful in the treatment of conditions like epilepsy .
Anthelmintic Property
The anthelmintic property of imidazole derivatives makes them effective in the treatment of parasitic worm infections .
Synthesis of Functional Molecules
2-Butyl-4-(chloromethyl)-1,3-thiazole is a key component in the synthesis of functional molecules used in a variety of everyday applications .
Wirkmechanismus
Target of action
The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body. The compound’s interaction with these targets can be studied using various biochemical and biophysical techniques .
Mode of action
Once the targets have been identified, the next step is to understand how the compound interacts with these targets. This could involve binding studies to determine the affinity of the compound for its targets, and structural studies to understand how the compound binds to its targets .
Biochemical pathways
The compound’s effects on biochemical pathways can be studied using techniques such as metabolomics and proteomics. These studies can help identify the downstream effects of the compound’s action .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound can be studied using various in vitro and in vivo models. These studies can help understand how the compound is absorbed in the body, how it is distributed to different tissues, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound can be studied using various cell-based assays. These studies can help understand the physiological effects of the compound .
Action environment
The influence of environmental factors on the compound’s action can be studied using various experimental models. These studies can help understand how factors such as pH, temperature, and the presence of other molecules can influence the compound’s efficacy and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-butyl-4-(chloromethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNS/c1-2-3-4-8-10-7(5-9)6-11-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDYVSFANGSMQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CS1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



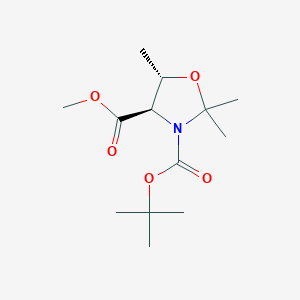

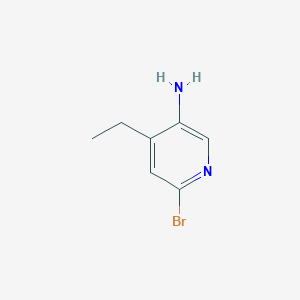
![Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B1518811.png)


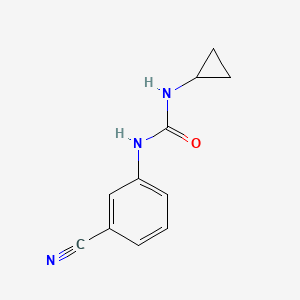
![4-{[(cyclopropylmethyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B1518818.png)

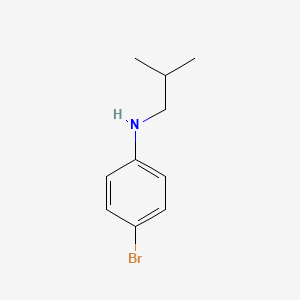



![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)